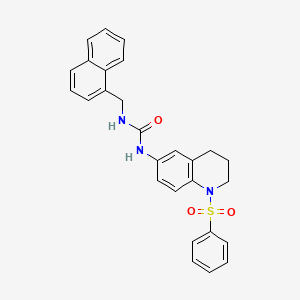
1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C27H25N3O3S and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS Number: 1203366-86-2) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H25N3O3S, with a molecular weight of 471.6 g/mol. The structure consists of a naphthalene moiety linked to a tetrahydroquinoline derivative through a urea linkage, with a phenylsulfonyl group enhancing its bioactivity.
| Property | Value |
|---|---|
| CAS Number | 1203366-86-2 |
| Molecular Formula | C27H25N3O3S |
| Molecular Weight | 471.6 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the compound's ability to penetrate biological membranes and interact with proteins. This interaction may modulate various signaling pathways involved in inflammation and autoimmune responses.
Pharmacological Effects
Recent studies have highlighted the following pharmacological effects:
- Anti-inflammatory Activity : The compound has shown promise as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17 cell regulation associated with autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Bioavailability : A derivative of this compound demonstrated significantly improved oral bioavailability in animal models (48.1% in mice and 32.9% in rats), indicating its potential for therapeutic use .
- Anticancer Properties : Preliminary investigations suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, including HeLa cells .
Study on RORγt Inhibition
A recent study focused on the efficacy of this compound as a RORγt inverse agonist in mouse models of rheumatoid arthritis. The results indicated that the compound effectively reduced disease severity at lower doses compared to existing treatments, with no observed adverse effects after two weeks of administration .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related urea compounds. These studies demonstrated significant antibacterial effects against various strains, suggesting that modifications to the urea structure can enhance bioactivity against pathogens .
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(28-19-22-10-6-9-20-8-4-5-14-25(20)22)29-23-15-16-26-21(18-23)11-7-17-30(26)34(32,33)24-12-2-1-3-13-24/h1-6,8-10,12-16,18H,7,11,17,19H2,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRNQHZULMBSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














